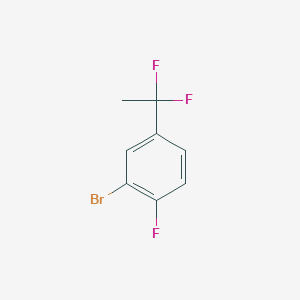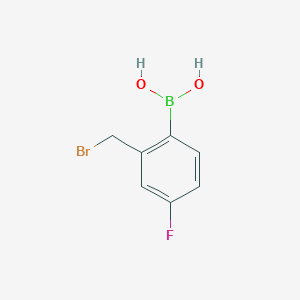
(2-溴甲基)-4-氟苯基)硼酸
描述
(2-(Bromomethyl)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BBrFO2 and its molecular weight is 232.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(Bromomethyl)-4-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Bromomethyl)-4-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
传感应用
(2-溴甲基)-4-氟苯基)硼酸: 由于其能够与二醇和路易斯碱(如氟化物或氰化物)形成络合物,因此被用于传感器开发。 这种相互作用在创建用于检测均相测定和非均相检测环境中的碳水化合物和其他物质的传感器方面特别有用 .
生物标记和蛋白质操作
该化合物与二醇的反应性也使其能够用于生物标记和蛋白质操作。 它可以用来修饰蛋白质或标记细胞,这对跟踪生物过程和理解蛋白质功能至关重要 .
分离技术
硼酸,包括(2-溴甲基)-4-氟苯基)硼酸,被应用于分离技术。 它们可用于糖化分子的电泳,这是一种根据电荷和尺寸分离和分析不同类型分子的技术 .
治疗开发
该化合物在治疗开发中具有潜在的应用。 它与各种生物分子相互作用的能力使其成为创建针对诸如 HIV、肥胖症、糖尿病和癌症等疾病的新疗法的一种候选药物 .
荧光传感器
(2-溴甲基)-4-氟苯基)硼酸: 可用于开发荧光传感器。 这些传感器可以通过在与分析物结合时发生显着的荧光变化来检测各种物质,包括葡萄糖、核糖、儿茶酚胺、活性氧物种和离子化合物 .
材料科学
该化合物的硼酸部分可以被掺入智能聚合物凝胶、纳米颗粒和量子点等材料中。 这些材料在各个领域都有应用,包括受控药物释放系统和先进分析方法的构建 .
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets .
Mode of Action
(2-(Bromomethyl)-4-fluorophenyl)boronic acid is an organoboron compound. Organoboron compounds are known for their role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving (2-(Bromomethyl)-4-fluorophenyl)boronic acid . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .
Result of Action
The primary result of the action of (2-(Bromomethyl)-4-fluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The action of (2-(Bromomethyl)-4-fluorophenyl)boronic acid, like other organoboron compounds, is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . .
属性
IUPAC Name |
[2-(bromomethyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,11-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHGEZUSQVBFDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660143 | |
| Record name | [2-(Bromomethyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-01-3 | |
| Record name | [2-(Bromomethyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2-(Bromomethyl)-4-fluorophenyl)boronic acid contribute to the development of stimuli-responsive drug delivery systems?
A: (2-(Bromomethyl)-4-fluorophenyl)boronic acid plays a crucial role in creating a stimuli-responsive element within a triblock terpolymer system. [] The research demonstrates that this compound selectively reacts with the poly(4-vinyl pyridine) (P4VP) block of a poly(styrene)-b-poly(4-vinyl pyridine)-b-poly(ethylene oxide) (SVE) triblock terpolymer. This reaction, a quaternization process, introduces the boronic acid functionality to the polymer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



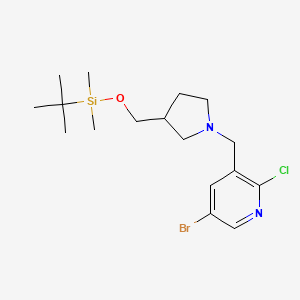
![3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine](/img/structure/B1521797.png)
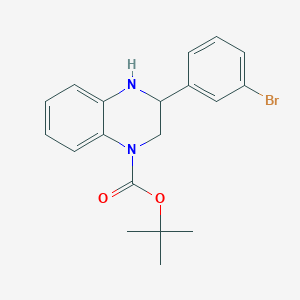
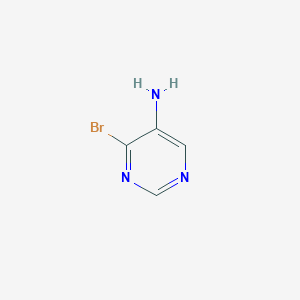
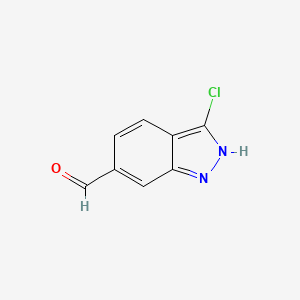

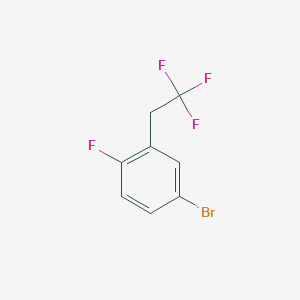
![{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1521806.png)

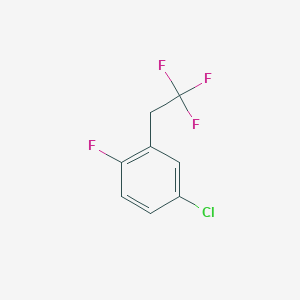
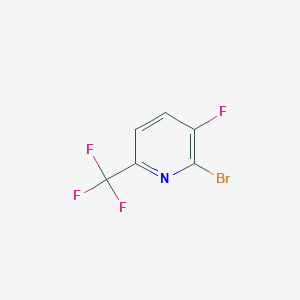
![tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate](/img/structure/B1521814.png)
